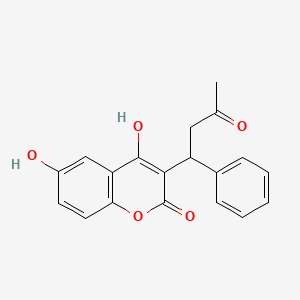
6-Hydroxywarfarin
Overview
Description
6-Hydroxy Warfarin is a hydroxylated metabolite of Warfarin, an anticoagulant drug widely used to prevent blood clot formation. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of biologically active forms of various clotting factors. The hydroxylation of Warfarin results in several metabolites, including 6-Hydroxy Warfarin, which plays a role in the drug’s metabolism and excretion .
Mechanism of Action
Target of Action
6-Hydroxywarfarin, like its parent compound warfarin, primarily targets the Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . The γ-carboxylation of these factors is necessary for their biological activity, which involves the regulation of blood clotting.
Mode of Action
This compound acts as an antagonist to vitamin K, inhibiting the production of vitamin K by VKOR . This inhibition disrupts the vitamin K cycle, preventing the γ-carboxylation of the coagulation factors . As a result, the biological activity of these factors is reduced, leading to a decrease in blood clot formation.
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. Cytochromes P450 play a significant role in oxidizing R- and S-warfarin to 6-, 7-, 8-, 10-, and 4′-hydroxywarfarin . Additionally, warfarin alcohols form through a minor metabolic pathway involving reduction at the C11 position .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its metabolism. It undergoes reduction, possibly impacting its pharmacological activity and elimination . The location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins, as well as the specificity for the resulting metabolites .
Result of Action
The primary result of this compound’s action is a decrease in blood clot formation. By inhibiting the γ-carboxylation of coagulation factors, it reduces their biological activity, leading to a decrease in blood clot formation . This makes this compound effective in preventing venous thromboembolism, pulmonary embolism, and other thromboembolic events .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Pharmacogenetic studies report conflicting findings on the clinical relevance of CYP2C19, which is involved in the metabolism of warfarin . Therefore, the efficacy and stability of this compound can vary significantly among individuals due to genetic variations and drug interactions .
Biochemical Analysis
Biochemical Properties
6-Hydroxywarfarin interacts with several enzymes and proteins. Cytochromes P450 play a major role in oxidizing warfarin to this compound . The location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins, as well as the specificity for the resulting metabolites .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It is known to undergo reduction, possibly impacting its pharmacological activity and elimination
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the reduction reactions, which are predicted to be enantioselective toward R substrates and enantiospecific for S alcohol metabolites . CBR1 and to a lesser extent AKR1C3 reductases are responsible for these reactions .
Temporal Effects in Laboratory Settings
It is known that the location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed through the oxidation of warfarin by cytochromes P450 . It also undergoes reduction, possibly impacting its pharmacological activity and elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxy Warfarin is synthesized through the hydroxylation of Warfarin. This process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9.
Industrial Production Methods: In industrial settings, the synthesis of 6-Hydroxy Warfarin involves the use of chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the enantiomers of Warfarin and its hydroxylated metabolites. This method ensures high precision and accuracy in the production of 6-Hydroxy Warfarin .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy Warfarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is hydroxylation, catalyzed by cytochrome P450 enzymes .
Common Reagents and Conditions: The hydroxylation reaction typically involves the use of cytochrome P450 enzymes, with CYP2C9 being the major enzyme responsible for the formation of 6-Hydroxy Warfarin. The reaction conditions include the presence of oxygen and NADPH as a cofactor .
Major Products Formed: The major product formed from the hydroxylation of Warfarin is 6-Hydroxy Warfarin. Other hydroxylated metabolites include 7-Hydroxy Warfarin and 8-Hydroxy Warfarin .
Scientific Research Applications
6-Hydroxy Warfarin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of Warfarin and its interactions with cytochrome P450 enzymes. In biology, it helps in understanding the role of hydroxylated metabolites in drug metabolism and excretion. In medicine, 6-Hydroxy Warfarin is used to monitor the therapeutic levels of Warfarin and to study its pharmacokinetics and pharmacodynamics. In industry, it is used in the development of analytical methods for the quantification of Warfarin and its metabolites .
Comparison with Similar Compounds
6-Hydroxy Warfarin is one of several hydroxylated metabolites of Warfarin. Other similar compounds include 7-Hydroxy Warfarin, 8-Hydroxy Warfarin, and 10-Hydroxy Warfarin. Each of these metabolites is formed through the hydroxylation of Warfarin at different positions on the molecule. The uniqueness of 6-Hydroxy Warfarin lies in its specific interaction with CYP2C9, which distinguishes it from other hydroxylated metabolites that may interact with different cytochrome P450 enzymes .
Properties
IUPAC Name |
4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939073 | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-02-5 | |
| Record name | 6-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Does 6-hydroxywarfarin contribute to the anticoagulant effects of warfarin?
A1: While this compound is a metabolite of warfarin, the provided research focuses on its formation and excretion rather than its direct pharmacological activity. [, ] The studies emphasize that S-warfarin is a more potent anticoagulant than R-warfarin, with S-7-hydroxywarfarin identified as its primary metabolite. [, ] This suggests that this compound may not play a significant role in the anticoagulant effect compared to S-warfarin and S-7-hydroxywarfarin.
Q2: How do drugs like phenylbutazone and diltiazem affect the metabolism of warfarin to this compound?
A2: Phenylbutazone has been shown to slow down the clearance of S-warfarin, the enantiomer primarily metabolized to 7-hydroxywarfarin, while increasing the clearance of R-warfarin. [] Since R-warfarin is a precursor to this compound, phenylbutazone could potentially lead to an increase in this compound formation. In contrast, diltiazem selectively inhibits the clearance of R-warfarin, specifically affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] This suggests that diltiazem could lead to a decrease in the formation of this compound from R-warfarin.
Q3: Is there a difference in how R-6-hydroxywarfarin and S-6-hydroxywarfarin bind to proteins?
A3: Research indicates that both R-6-hydroxywarfarin and S-6-hydroxywarfarin have a lower binding affinity to human serum albumin (HSA) compared to the warfarin enantiomers. [] This suggests that these metabolites may be more readily cleared from the body. Phenylbutazone was found to increase the unbound fraction of both R-6-hydroxywarfarin and S-6-hydroxywarfarin, potentially influencing their distribution and elimination.
Q4: What are the primary routes of excretion for this compound in rats?
A4: Studies in rats demonstrate that this compound is excreted through both bile and urine. [] Following oral or intravenous administration of radiolabeled warfarin, a significant portion of the administered radioactivity was recovered in the bile as this compound. This suggests that biliary excretion plays a major role in the elimination of this compound in rats.
Q5: How is this compound metabolized further in the liver?
A5: Studies using rat hepatocytes in primary culture show that this compound undergoes phase II metabolism, primarily through conjugation with sulfate. [] This process forms sulfate conjugates of this compound, which are then excreted from the liver.
Q6: What analytical techniques are used to study this compound?
A6: Various analytical techniques are employed to study this compound, including high-performance liquid chromatography (HPLC) for separation and quantification. [, , , ] Stereospecific HPLC assays are particularly valuable for distinguishing between the enantiomers of this compound and other warfarin metabolites. [, ] Additionally, mass spectrometry can be coupled with HPLC to provide structural information and identify metabolites. []
Q7: Are there any known drug interactions involving fluconazole and this compound formation?
A7: Fluconazole, an antifungal agent, potently inhibits cytochrome P450 2C9, the primary enzyme responsible for metabolizing S-warfarin to S-7-hydroxywarfarin. [] While the study doesn't directly investigate this compound, fluconazole's inhibition of other metabolic pathways of warfarin could potentially alter the overall metabolic profile, including the formation of this compound. Further research is needed to fully understand this potential interaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
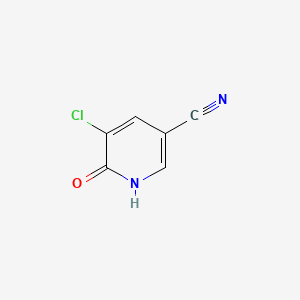
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
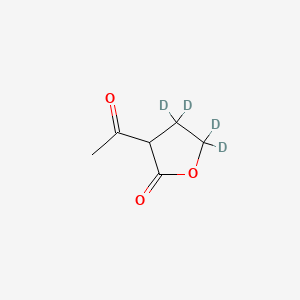

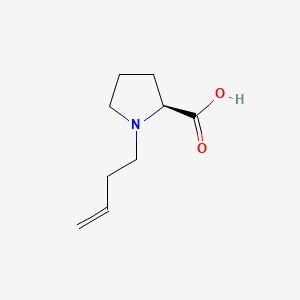
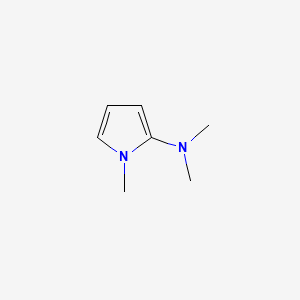
![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)

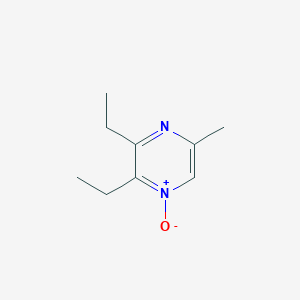
![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)
